(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound that features a pyrimidine ring attached to a piperidine moiety, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting pyrimidine with an appropriate halogenated compound under basic conditions.
Attachment to piperidine: The pyrimidin-2-yloxy group is then reacted with piperidine in the presence of a suitable base to form the intermediate (3-(pyrimidin-2-yloxy)piperidin-1-yl) compound.
Formation of the butenone structure: The final step involves the reaction of the intermediate with a butenone precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-5-12(17)16-9-3-6-11(10-16)18-13-14-7-4-8-15-13/h2,4-5,7-8,11H,3,6,9-10H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMZJIPYZMFKW-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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